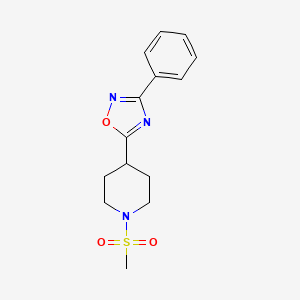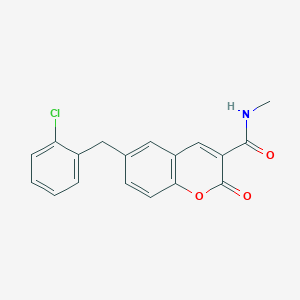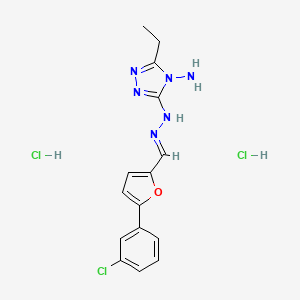
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline (DP-TAT) is a chemical compound that has been found to have potential therapeutic applications due to its ability to interact with the central nervous system.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its ability to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine in the brain. It acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This compound also inhibits the reuptake of dopamine and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the brain. It reduces the levels of reactive oxygen species and pro-inflammatory cytokines, thereby protecting neurons from oxidative damage and inflammation. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline is its high selectivity for dopamine and serotonin receptors, which makes it a promising candidate for the treatment of neurological disorders. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo experiments. Further studies are needed to optimize its formulation and delivery methods.
Zukünftige Richtungen
Several future directions can be explored for the development of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline as a potential therapeutic agent. These include the optimization of its pharmacokinetic profile, the identification of its specific molecular targets, and the evaluation of its efficacy in clinical trials. Additionally, the potential of this compound as a tool for studying the neurobiology of dopamine and serotonin systems can be explored in further detail.
Synthesemethoden
The synthesis of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-pyridinemethanol with 1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. The resulting product is then treated with methoxyacetic anhydride to obtain this compound. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function and memory retention in animal models.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-9-13-6-8-19(11-14(13)10-17(16)21-2)12-15-5-3-4-7-18-15/h3-5,7,9-10H,6,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITFTVOTZVUGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)




![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)


![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)


![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)
